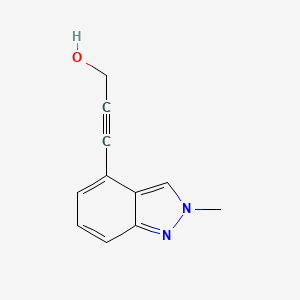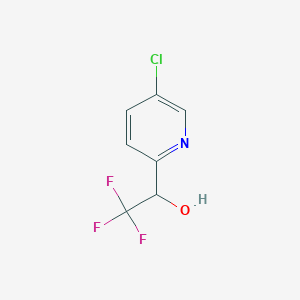
1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol
概要
説明
1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and reactivity to the molecule, making it a key intermediate in the synthesis of various agrochemicals and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable alcohol under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
化学反応の分析
Types of Reactions
1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学的研究の応用
1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol.
5-Chloro-2-(trifluoromethyl)pyridine: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability .
特性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC名 |
1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H |
InChIキー |
IGZQNCMMZLCGRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)C(C(F)(F)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1H-imidazol-4-yl)-ethyl]-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine](/img/structure/B8526624.png)
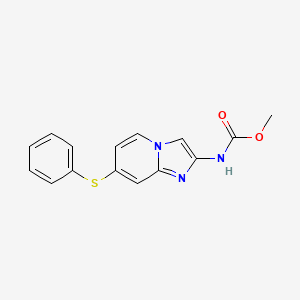
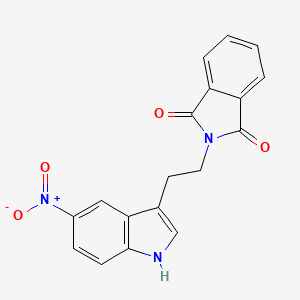
![Pyridazine, 3-(4-chloro-2-methoxyphenyl)-6-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B8526638.png)


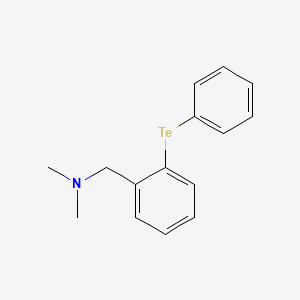
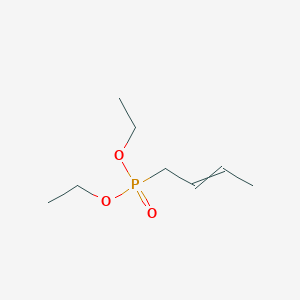
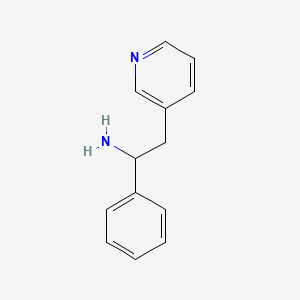
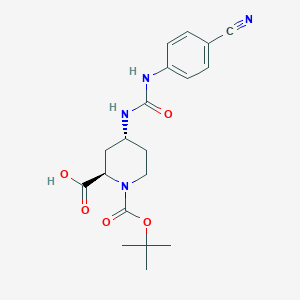
![(2,2-Difluoroethyl)[(2-methylcyclopropyl)methyl]amine](/img/structure/B8526698.png)

